molecular formula C8H6N4O2 B1406840 N-Cyano-3-nitrobenzamidine CAS No. 23275-42-5

N-Cyano-3-nitrobenzamidine

Cat. No.: B1406840
CAS No.: 23275-42-5
M. Wt: 190.16 g/mol
InChI Key: OSXKDUNXJAEQQH-UHFFFAOYSA-N
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Description

N-Cyano-3-nitrobenzamidine is a chemical compound with the molecular formula C₈H₆N₄O₂ and a molecular weight of 190.16 g/mol . It is characterized by the presence of a cyano group (–CN) and a nitro group (–NO₂) attached to a benzamidine core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-3-nitrobenzamidine typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-3-nitrobenzamidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution of the cyano group can lead to various substituted benzamidine derivatives.

Scientific Research Applications

N-Cyano-3-nitrobenzamidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Cyano-3-nitrobenzamidine involves its interaction with molecular targets such as enzymes and receptors. The cyano and nitro groups can participate in various chemical interactions, including hydrogen bonding and electron transfer, which modulate the activity of the target molecules. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

N-Cyano-3-nitrobenzamidine can be compared with other similar compounds, such as:

    N-Cyano-4-nitrobenzamidine: Similar structure but with the nitro group in the para position.

    N-Cyano-2-nitrobenzamidine: Similar structure but with the nitro group in the ortho position.

    N-Cyano-3-aminobenzamidine: Similar structure but with an amino group instead of a nitro group.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the position and nature of the substituents.

Properties

IUPAC Name

N'-cyano-3-nitrobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c9-5-11-8(10)6-2-1-3-7(4-6)12(13)14/h1-4H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXKDUNXJAEQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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